Product packaging for Fluorodopa (18F)(Cat. No.:CAS No. 92812-82-3)

Fluorodopa (18F)

Cat. No.: B1672908
CAS No.: 92812-82-3
M. Wt: 214.18 g/mol
InChI Key: PAXWQORCRCBOCU-RPDRGXCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fluorodopa (18F), or 6-[18F]fluoro-L-DOPA, is a fluorinated analog of levodopa labeled with the positron-emitting isotope fluorine-18. This radiopharmaceutical is a powerful tool for positron emission tomography (PET) imaging in both neurological and oncological research. It was originally developed for and is FDA-approved for visualizing dopaminergic nerve terminals in the striatum for the evaluation of adult patients with suspected Parkinsonian syndromes . Its application has successfully expanded to the research of presynaptic dopaminergic system integrity in other central nervous system disorders, including schizophrenia and Parkinson's disease . In oncology research, Fluorodopa (18F) has demonstrated significant value due to its high uptake in certain tumor cells. It is used in the study of malignant gliomas, neuroendocrine tumors, pheochromocytomas, and pancreatic adenocarcinomas . The tracer is transported into cells via the sodium-independent system L, which is primarily mediated by a large neutral amino acid transporter . Once inside the cells, Fluorodopa (18F) is metabolized in a manner similar to its native analog, serving as a substrate for aromatic L-amino acid decarboxylase (AADC) . The synthesis of 6-[18F]FDOPA is complex and has been achieved through various methods, including isotopic exchange, as well as electrophilic and nucleophilic routes . Recent advances have focused on automating the nucleophilic fluorination process to achieve high molar activity and enantiomeric purity suitable for research purposes, though radiochemical yields can be variable . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO4 B1672908 Fluorodopa (18F) CAS No. 92812-82-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92812-82-3

Molecular Formula

C9H10FNO4

Molecular Weight

214.18 g/mol

IUPAC Name

(2S)-2-amino-3-(2-(18F)fluoranyl-4,5-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO4/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15/h2-3,6,12-13H,1,11H2,(H,14,15)/t6-/m0/s1/i10-1

InChI Key

PAXWQORCRCBOCU-RPDRGXCHSA-N

SMILES

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N

Isomeric SMILES

C1=C(C(=CC(=C1O)O)[18F])C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N

Appearance

Solid powder

Other CAS No.

92812-82-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(18)F-dopa
18F-FDOPA
2-fluoro-5-hydroxytyrosine
3,4-dihydroxy-6-fluorophenylalanine
3-(2-fluoro-(18)F-4,5-dihydroxyphenyl)-L-alanine
6-(18F)fluoro-L-3,4-dihydroxyphenylalanine
6-(18F)fluoro-L-DOPA
6-fluoro-DOPA
6-fluorodopa
fluorodopa
fluorodopa F 18
fluorodopa F 18, (18)F-labeled cpd
fluorodopa F-18

Origin of Product

United States

Preparation Methods

Physicochemical Properties and Clinical Relevance of Fluorodopa (18F)

Fluorodopa (18F) ((2S)-2-amino-3-(2-(18F)fluoranyl-4,5-dihydroxyphenyl)propanoic acid) is a fluorine-18-labeled analog of L-DOPA, with a molecular weight of 214.18 g/mol. Its structure includes a fluorinated phenyl ring that mimics endogenous dopamine precursors, enabling transport across the blood-brain barrier and uptake via aromatic amino acid decarboxylase (AADC) in dopaminergic neurons. The radiopharmaceutical’s plasma half-life of 1–3 hours and urinary excretion profile (80% within 24 hours) make it suitable for clinical imaging protocols.

Electrophilic Fluorination Methods

Mercury and Stannyl Precursor Routes

Early synthesis relied on electrophilic fluorination using mercury(II) or stannyl precursors. For example, reaction of enantiomerically pure mercury precursor 8 with [18F]F2 gas produced Fluorodopa (18F) in 25 ± 3% radiochemical yield and specific activities of 4–25 MBq/μmol. While this method ensured high enantiomeric purity (>99% ee), limitations included low [18F]F2 production yields and substantial activity loss during purification.

Carrier-Added vs. No-Carrier-Added Approaches

Carrier-added electrophilic methods improved yields but reduced specific activities to 350–600 MBq/μmol due to isotopic dilution. In contrast, no-carrier-added approaches using stannyl precursors like 10 achieved specific activities up to 1.5 GBq/μmol but required longer synthesis times (90–120 minutes).

Nucleophilic Fluorination Strategies

Cu-Mediated Radiofluorination of Boronate Esters

A breakthrough method involves Cu(OTf)2-mediated fluorination of pinacol boronate (BPin) precursor 1 with [18F]fluoride. This one-pot, two-step protocol (Figure 1) proceeds via:

  • Radiofluorination : [18F]KF reacts with 1 in DMF at 110°C for 20 minutes.
  • Deprotection : HCl/ascorbic acid removes MOM and Boc groups, followed by HILIC purification.
Table 1: Performance Metrics of Cu-Mediated Synthesis
Parameter Value (Mean ± SD)
Radiochemical Yield 5 ± 1%
Radiochemical Purity >98%
Molar Activity 76 ± 30 TBq/mmol
Synthesis Time 120 minutes

This method’s compatibility with automated modules (e.g., GE TRACERlab FX FN) and manual setups enhances scalability. Pre-purification via HLB cartridges reduces copper-induced degradation, improving batch consistency.

Stabilization of Radiochemical Purity

Ascorbic Acid and EDTA Additives

Post-synthesis degradation, attributed to Cu(II)-mediated oxidation, is mitigated by adding 0.10 M ascorbic acid and 0.01 M EDTA during deprotection. These reductants suppress radical formation, maintaining radiochemical purity >90% for 6 hours at pH 6–8.

Table 2: Stability of Fluorodopa (18F) Formulations
pH Additive Purity at 6 Hours
6 None 78%
6 Ascorbic Acid 95%
7 Ascorbic Acid 92%
8 Ascorbic Acid 89%

Ethanol-Free Formulations

Removing ethanol from final formulations reduces impurity generation (e.g., 6-fluoro-3,4-dihydroxyphenylacetic acid) by 40%, as demonstrated by HPLC studies.

Quality Control and Regulatory Considerations

Analytical Methods

  • Radiochemical Purity : Assessed via HPLC with UV/radioactive detection.
  • Enantiomeric Purity : Chiral columns confirm >99% ee.
  • Residual Solvents : GC-MS monitors DMF levels (<880 ppm).

Regulatory Compliance

Fluorodopa (18F) must meet USP <823> guidelines for sterile, apyrogenic radiopharmaceuticals. Current Good Manufacturing Practices (cGMP) require:

  • Environmental monitoring during synthesis.
  • Validation of synthesis modules for human use.

Scientific Research Applications

Neurological Applications

1.1 Diagnosis of Parkinsonian Syndromes

Fluorodopa (18F) is extensively used in the diagnosis of Parkinsonian syndromes, which include conditions characterized by the degeneration of dopaminergic neurons in the striatum. The compound is administered intravenously prior to PET scans, allowing clinicians to visualize and assess the integrity of dopaminergic nerve terminals.

  • Clinical Trials : A pivotal study involving 56 patients demonstrated that Fluorodopa (18F) PET imaging significantly enhanced diagnostic accuracy when compared to clinical standards established 6-9 months post-imaging. The study reported a high positive predictive value, confirming its utility in clinical settings .

1.2 Evaluation of Neuroendocrine Tumors

Recent research has expanded the applications of Fluorodopa (18F) beyond movement disorders to include neuroendocrine tumors. Its ability to localize and characterize these tumors has been highlighted in multiple studies:

  • Case Studies : A review indicated that Fluorodopa (18F) PET was effective in distinguishing low-grade from high-grade gliomas, with sensitivity rates ranging from 85% to 100% . Another study showed that it could accurately delineate tumor boundaries in gliomas involving the basal ganglia, providing critical insights for surgical planning .

Oncological Applications

2.1 Imaging of Brain Tumors

Fluorodopa (18F) has shown promise in the detection and characterization of brain tumors, particularly those with neuroendocrine differentiation such as carcinoids and gastroenteropancreatic tumors.

  • Research Findings : A meta-analysis demonstrated that Fluorodopa (18F) PET outperformed other amino acid tracers like 11C-MET and 18F-FET in terms of sensitivity and specificity for tumor progression assessment . This capability is particularly valuable in cases where conventional imaging fails to identify tumors.

2.2 Other Malignant Diseases

Emerging evidence suggests that Fluorodopa (18F) may also be beneficial in imaging other malignancies, including pheochromocytoma and pancreatic adenocarcinoma. Enhanced synthesis techniques have improved the yield and purity of Fluorodopa (18F), facilitating its use in these contexts .

Summary Table: Applications of Fluorodopa (18F)

Application AreaSpecific Use CasesKey Findings/Outcomes
NeurologyDiagnosis of Parkinsonian syndromesHigh diagnostic accuracy; enhances clinical certainty
OncologyImaging neuroendocrine tumorsSuperior sensitivity over other tracers; aids surgical planning
Brain TumorsDetection and characterizationEffective in delineating tumor boundaries; high predictive value
Other Malignant DiseasesPheochromocytoma, pancreatic adenocarcinomaExpanding application spectrum due to improved synthesis methods

Comparison with Similar Compounds

β-[11C]-L-DOPA

  • Mechanism : Like Fluorodopa (18F), β-[11C]-L-DOPA is a dopamine precursor radiolabeled with carbon-11. It undergoes AADC-mediated decarboxylation to [11C]dopamine .
  • Imaging Performance : Studies show comparable striatal uptake patterns between β-[11C]-L-DOPA and Fluorodopa (18F). However, the shorter half-life of carbon-11 (~20 minutes vs. 110 minutes for 18F) limits β-[11C]-L-DOPA to facilities with on-site cyclotrons .
  • Clinical Utility : Both tracers are used in PD, but Fluorodopa (18F) is more practical for centralized production and distribution .

6-[11C]Methyl-m-Tyrosine

  • Mechanism : This tracer is a methylated tyrosine analog that bypasses AADC, directly reflecting dopamine synthesis rates .
  • Comparison : A study comparing 6-[11C]methyl-m-tyrosine, β-[11C]-L-DOPA, and Fluorodopa (18F) found similar striatal uptake data. However, 6-[11C]methyl-m-tyrosine may better isolate early-stage enzymatic activity, whereas Fluorodopa (18F) integrates both transport and decarboxylation .

[18F]Fluorodopamine ([18F]-DA)

  • Mechanism : [18F]-DA directly labels dopamine vesicles without requiring decarboxylation.
  • Diagnostic Sensitivity: In metastatic pheochromocytoma models, Fluorodopa (18F) demonstrated superior sensitivity over [18F]-DA for detecting subcutaneous tumors, likely due to differential expression of vesicular monoamine transporters (VMAT1/VMAT2) .

[11C]Methionine and [18F]FDG

  • Tumor Imaging: While [11C]methionine (a marker of amino acid transport) and [18F]FDG (a glucose metabolism tracer) are used in brain tumor imaging, Fluorodopa (18F) offers specificity for dopaminergic pathways. In gliomas, Fluorodopa (18F) outperforms [18F]FDG in delineating tumor boundaries and predicting recurrence .

DAT SPECT Tracers (e.g., [123I]FP-CIT)

  • Target : Dopamine transporter (DAT) density vs. dopamine synthesis.
  • Clinical Use: DAT SPECT agents like [123I]FP-CIT are widely used in PD diagnosis but lack Fluorodopa (18F)’s ability to quantify AADC activity. Fluorodopa (18F) PET also detects early-stage dopaminergic dysfunction in the frontal cortex, which DAT SPECT cannot .

Table 1: Comparative Overview of Fluorodopa (18F) and Similar Tracers

Compound Target Mechanism Half-Life Key Clinical Use Advantages Over Fluorodopa (18F) Limitations vs. Fluorodopa (18F)
Fluorodopa (18F) Dopamine synthesis (AADC) 110 min PD, brain tumors Gold standard for AADC activity Requires metabolite correction
β-[11C]-L-DOPA Dopamine synthesis (AADC) 20 min PD research Similar uptake kinetics Short half-life restricts use
6-[11C]Methyl-m-Tyrosine Tyrosine hydroxylase activity 20 min Early PD research Isolates synthesis step Limited clinical validation
[18F]-DA Vesicular dopamine storage 110 min Pheochromocytoma Direct vesicle labeling Lower sensitivity in metastases
[123I]FP-CIT DAT density 13.2 hrs PD, dementia Widely available, SPECT-compatible Cannot assess AADC activity

Clinical and Research Insights

  • Parkinson’s Disease : Fluorodopa (18F) uptake correlates with postmortem dopaminergic cell counts (r = 0.89, p < 0.001) and predicts cognitive decline via frontal cortex Ki values .
  • ADHD : Conflicting data show reduced prefrontal uptake in adults but elevated midbrain uptake in adolescents, suggesting age-dependent dopaminergic dysregulation .
  • Tumor Imaging : In gliomas, Fluorodopa (18F) Ki values correlate with tumor grade (AUC = 0.92 vs. 0.75 for [18F]FDG) and survival .

Biological Activity

Fluorodopa (18F), also known as 6-[^18F]fluoro-L-DOPA or FDOPA, is a radiopharmaceutical used primarily in positron emission tomography (PET) imaging to assess dopaminergic function in the brain. This compound is particularly significant in diagnosing and monitoring Parkinsonian syndromes and certain types of brain tumors. This article will explore its biological activity, pharmacokinetics, pharmacodynamics, and clinical applications, supported by data tables and research findings.

1. Overview of Fluorodopa (18F)

Fluorodopa is a derivative of L-DOPA that has been labeled with the radioactive isotope fluorine-18. It serves as a precursor for dopamine and crosses the blood-brain barrier via the large neutral amino acid transporter (LAT1). Once inside the brain, FDOPA is decarboxylated by aromatic amino acid decarboxylase (AAAD) to produce fluorodopamine, which is then stored in dopaminergic neurons.

2. Pharmacokinetics

The pharmacokinetics of Fluorodopa (18F) involves its absorption, distribution, metabolism, and excretion. Key findings include:

  • Biodistribution : Studies indicate significant uptake in the striatum, kidneys, and pancreas . The compound exhibits a bi-exponential elimination profile with two biological half-lives: approximately 12 hours (67-94% of activity) and 1.7–3.9 hours (6-33% of activity) .
  • Excretion : Approximately 50% of the radioactivity is eliminated through the kidneys within 0.7 hours, with the remaining 50% excreted over 12 hours .

Table 1: Pharmacokinetic Parameters of Fluorodopa (18F)

ParameterValue
Biological Half-Life12 hours / 1.7–3.9 hours
Kidney Excretion Half-Life0.7 hours / 12 hours
Uptake in StriatumSignificant
MetabolismConverted to fluorodopamine

3. Pharmacodynamics

The pharmacodynamics of Fluorodopa (18F) relates to its effects on biological systems:

  • Dopaminergic Activity : In patients with Parkinson's disease, FDOPA uptake correlates with dopaminergic neuron integrity. Studies show reduced FDOPA uptake in the putamen and caudate nucleus, associated with cognitive impairment .
  • Schizophrenia : Elevated turnover rates of fluorodopamine have been observed in untreated schizophrenia patients, indicating altered dopaminergic activity .

Table 2: Key Pharmacodynamic Findings

ConditionFDOPA Uptake Observations
Parkinson's DiseaseReduced uptake in putamen (36% of control mean)
SchizophreniaNearly twofold increase in striatal turnover rates

4. Clinical Applications

Fluorodopa (18F) is primarily used for:

  • Diagnosis of Parkinsonian Syndromes : It helps visualize dopaminergic nerve terminals in patients suspected of having Parkinson's disease .
  • Tumor Imaging : Recent studies suggest that FDOPA PET can differentiate between low-grade and high-grade gliomas effectively. A meta-analysis showed a pooled sensitivity of 85–100% for tumor progression detection .

Case Study Example

A study involving 28 patients with Parkinson's disease demonstrated that reduced FDOPA uptake correlated with cognitive impairments assessed through neuropsychological tests. The severity of motor symptoms was negatively correlated with FDOPA uptake in both the putamen and caudate nucleus .

5. Conclusion

Fluorodopa (18F) plays a crucial role in neuroimaging, particularly for assessing dopaminergic function in neurological disorders such as Parkinson's disease and schizophrenia. Its ability to cross the blood-brain barrier and its specific uptake patterns make it an invaluable tool for clinicians seeking to diagnose and monitor these conditions effectively.

Q & A

How does Fluorodopa (18F) enable visualization of dopaminergic activity in Parkinson’s disease models, and what experimental parameters are critical for PET imaging protocols?

Fluorodopa (18F) acts as a dopamine precursor analog, undergoing decarboxylation by aromatic L-amino acid decarboxylase (AADC) in presynaptic neurons, forming Fluorodopamine (18F), which accumulates in synaptic vesicles. Key parameters for PET imaging include:

  • Radiotracer dosage : Optimized to balance signal intensity and radiation exposure (typically 3-5 mCi for human studies) .
  • Dynamic acquisition protocols : Early-phase (0-10 min) and late-phase (60-90 min) scans to capture uptake kinetics and retention in the striatum .
  • Pharmacological pre-treatment : Use of carbidopa (peripheral AADC inhibitor) to reduce systemic metabolism and enhance brain uptake specificity .

What methodologies are recommended for resolving contradictions in interspecies metabolic variability of Fluorodopa (18F)?

Discrepancies in metabolic pathways between species (e.g., rats vs. non-human primates) require:

  • Comparative pharmacokinetic studies : Parallel administration of Fluorodopa (18F) and radiolabeled levodopa (e.g., [3H]-L-dopa) to quantify decarboxylation efficiency and metabolite profiles .
  • Tissue-specific autoradiography : Post-mortem validation of PET data to confirm regional binding specificity .
  • Dose-response modeling : Adjusting carbidopa pre-treatment regimens to account for species-specific blood-brain barrier permeability .

How can researchers optimize Fluorodopa (18F) synthesis to meet Good Manufacturing Practice (GMP) standards for clinical trials?

Synthesis optimization involves:

  • Nucleophilic vs. electrophilic substitution : Nucleophilic methods (e.g., using [18F]fluoride with Kryptofix 222) yield higher radiochemical purity (>95%) compared to electrophilic approaches .
  • Quality control assays : HPLC for radiochemical purity, gas chromatography for residual solvents, and endotoxin testing per USP/EP monographs .
  • Automated synthesis modules : Reduce operator-dependent variability and ensure batch-to-batch consistency .

What advanced statistical approaches are suitable for analyzing dynamic Fluorodopa (18F) PET data in neurodegenerative studies?

  • Compartmental modeling : Use a two-tissue reversible model to estimate KiK_i (influx constant) and VdV_d (distribution volume) for striatal uptake .
  • Voxel-based morphometry (VBM) : Correlate PET-derived dopamine activity with MRI-based structural changes in progressive Parkinson’s disease .
  • Machine learning pipelines : Train classifiers on time-activity curves (TACs) to differentiate Parkinsonian syndromes from atypical tremors .

How should non-clinical studies be designed to support regulatory submissions for Fluorodopa (18F)?

  • Safety pharmacology : Conduct telemetry-based cardiovascular assessments in primates to evaluate acute effects of radiotracer administration .
  • Biodistribution studies : Use quantitative whole-body autoradiography (QWBA) in rodents to assess off-target accumulation (e.g., liver, kidneys) .
  • Dosimetry calculations : Apply OLINDA/EXM software to estimate effective radiation doses for human equivalency .

What strategies mitigate confounding factors in Fluorodopa (18F) studies involving comorbid neurodegenerative pathologies?

  • Multi-tracer PET protocols : Co-administer [18F]FDG to control for metabolic heterogeneity in Alzheimer’s-Parkinson’s overlap syndromes .
  • Cerebrospinal fluid (CSF) biomarkers : Measure α-synuclein and Aβ42 levels to stratify patient cohorts and reduce phenotypic variability .
  • Longitudinal designs : Track Fluorodopa (18F) uptake changes over 12-24 months to distinguish disease progression from transient fluctuations .

How do pharmacopoeial standards (USP, EP) inform Fluorodopa (18F) formulation and stability testing?

  • Sterility testing : Adhere to EP 2.6.1 for membrane filtration methods and growth promotion assays .
  • Radionuclidic purity : Verify via gamma spectroscopy to ensure <0.1% impurities (e.g., [18O] contamination) .
  • Stability protocols : Validate shelf-life under refrigerated (2-8°C) and room-temperature conditions with periodic radiochemical purity checks .

What ethical considerations are paramount in Fluorodopa (18F) clinical trials involving vulnerable populations?

  • Informed consent : Use plain-language summaries to explain radiation risks and cognitive assessments for participants with early-stage dementia .
  • Data anonymization : Strip PET/MRI images of metadata to prevent re-identification in shared repositories .
  • Equitable recruitment : Avoid exclusion of non-ambulatory patients by adopting mobile PET scanners for bedridden cohorts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorodopa (18F)
Reactant of Route 2
Fluorodopa (18F)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.